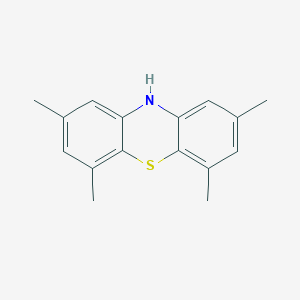

2,4,6,8-Tetramethyl-10H-phenothiazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NS |

|---|---|

Molecular Weight |

255.4 g/mol |

IUPAC Name |

2,4,6,8-tetramethyl-10H-phenothiazine |

InChI |

InChI=1S/C16H17NS/c1-9-5-11(3)15-13(7-9)17-14-8-10(2)6-12(4)16(14)18-15/h5-8,17H,1-4H3 |

InChI Key |

GMTVQOJFSDHPEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC3=CC(=CC(=C3S2)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,4,6,8 Tetramethyl 10h Phenothiazine

Classical and Contemporary Synthetic Routes to Phenothiazine (B1677639) Scaffolds

The synthesis of the core phenothiazine structure can be achieved through a variety of methods, ranging from historical, high-temperature reactions to modern, milder, catalyst-driven processes. These strategies are fundamental to accessing the 2,4,6,8-tetramethyl substituted variant.

Bernthsen Synthesis and its Modern Adaptations

The Bernthsen synthesis, first reported in 1883, represents the classical approach to the phenothiazine scaffold. The reaction involves the direct fusion of a diphenylamine (B1679370) with elemental sulfur at high temperatures, often with the evolution of hydrogen sulfide (B99878). An iodine catalyst is typically used to facilitate the reaction. For the specific synthesis of 2,4,6,8-Tetramethyl-10H-phenothiazine, this method would require the precursor bis(3,5-dimethylphenyl)amine.

The traditional Bernthsen reaction is often characterized by harsh conditions and the potential for side product formation. Modern adaptations have sought to improve yields and moderate reaction conditions. These can include the use of catalysts like aluminum chloride or alternative thionating agents to facilitate the cyclization at lower temperatures.

Cyclization Reactions for Thiazine (B8601807) Ring Formation

Contemporary organic synthesis has introduced more refined methods for constructing the thiazine ring, offering greater control and broader substrate scope compared to the classical Bernthsen approach. These methods often involve the cyclization of pre-functionalized diaryl sulfides or amines.

One prominent strategy is the palladium-catalyzed intramolecular C–S and C–N bond formation. This approach can involve the cyclization of a 2-amino-2'-halodiaryl sulfide or related precursors. Another significant method is the Smiles rearrangement, which typically involves the intramolecular nucleophilic aromatic substitution of an appropriately substituted diphenyl sulfide. For instance, a 2-acylamino-2'-nitrodiphenylsulfide can undergo rearrangement and subsequent cyclization to form the phenothiazine ring, although this may require additional steps to remove the activating nitro group.

More recent innovations include photocatalytic radical-induced cyclization reactions, which can form aromatic heterocyclic rings under mild conditions, and electrochemical synthesis, which uses an electric current to drive the cyclization, avoiding the need for chemical oxidants.

| Method | General Reactants | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine + Sulfur | High temperature (180-250 °C), often with I₂ catalyst | Classical, one-pot method; can have low yields and harsh conditions. |

| Palladium-Catalyzed Cyclization | Substituted 2-aminothiophenols and aryl halides | Pd catalyst (e.g., Pd(OAc)₂), ligand, base, solvent | Milder conditions, higher regioselectivity, broader functional group tolerance. |

| Smiles Rearrangement | Substituted 2-nitro-2'-aminodiphenyl sulfides | Base (e.g., NaOH, KOH) in a suitable solvent | Intramolecular nucleophilic aromatic substitution pathway. |

| Electrochemical Synthesis | Diaryl amines/sulfides | Undivided cell, constant current, electrolyte | Avoids chemical oxidants, can be highly efficient. |

Regioselective Alkylation and Arylation at the 10-Position

The nitrogen atom at the 10-position of the phenothiazine scaffold is a key site for functionalization, allowing for the introduction of a wide variety of substituents that modulate the molecule's electronic and steric properties.

Regioselective N-alkylation is commonly achieved by treating the parent this compound with an alkyl halide (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. The choice of base and solvent is crucial for achieving high yields. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium amide (NaNH₂). The steric hindrance imposed by the four methyl groups at the 2,4,6,8-positions can significantly impact the reactivity of the N-H bond, potentially requiring stronger bases or higher reaction temperatures compared to unsubstituted phenothiazine. Modern techniques such as phase-transfer catalysis can facilitate these reactions under milder conditions, improving yields and minimizing side reactions. chemicalbook.com

N-arylation introduces an aryl group at the 10-position, a transformation typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the phenothiazine with an aryl halide or triflate. Alternatively, copper-catalyzed Ullmann condensation reactions can also be employed, though they often require higher temperatures. wikipedia.org

| Functionalization Type | Reagent Class | Typical Catalytic System/Conditions |

|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Base (NaH, K₂CO₃) in DMF or THF |

| N-Alkylation | Alkyl Halides (R-X) | Phase-Transfer Catalyst (e.g., TBAB), NaOH, organic solvent |

| N-Acylation | Acyl Chlorides (RCOCl) | Base (e.g., Triethylamine) or direct reaction |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides (Ar-X) | Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) |

| N-Arylation (Ullmann) | Aryl Halides (Ar-X) | Copper Catalyst (e.g., CuI) + Ligand (e.g., 1,10-phenanthroline) + Base (e.g., K₂CO₃) |

Strategies for Specific Methylation at 2,4,6,8 Positions

Direct C-H methylation of an unsubstituted phenothiazine core to achieve the specific 2,4,6,8-tetramethyl substitution pattern is synthetically challenging due to issues with regioselectivity. The electronic properties of the phenothiazine ring favor functionalization at the 3, 7, and sometimes 1 and 9 positions. Therefore, the most effective and rational strategy for obtaining this compound is not through late-stage methylation but by constructing the scaffold from pre-methylated precursors.

The key to this "bottom-up" approach is the synthesis of bis(3,5-dimethylphenyl)amine . This symmetrically substituted diarylamine can be synthesized via modern cross-coupling reactions. The Buchwald-Hartwig amination provides a reliable route, coupling 3,5-dimethylaniline (B87155) with 1-bromo-3,5-dimethylbenzene (B43891) using a palladium catalyst. chemimpex.comsigmaaldrich.com An alternative is the copper-catalyzed Ullmann condensation, which couples the same starting materials, though often under more forcing conditions. wikipedia.orgresearchgate.net

Once bis(3,5-dimethylphenyl)amine is obtained, it can be subjected to the Bernthsen synthesis (reaction with sulfur and a catalyst) to directly yield the target this compound with perfect control over the methylation pattern. This synthetic design ensures that the methyl groups are precisely located at the desired positions from the outset.

Derivatization Approaches for this compound

With the core structure in hand, further derivatization can be explored at the two remaining reactive sites: the sulfur and nitrogen heteroatoms. The electron-donating nature of the four methyl groups enhances the electron density of the heterocyclic core, influencing the reactivity of these atoms.

Functionalization at Sulfur and Nitrogen Atoms

The sulfur atom in the thiazine ring is susceptible to oxidation. This process is highly significant as it can modulate the electronic properties of the entire molecule. The oxidation typically proceeds in two stages: first to the corresponding sulfoxide (B87167) and then, under stronger conditions, to the sulfone. This oxidation involves a two-step, single-electron transfer mechanism that proceeds through a stable, often colored, radical cation intermediate. mdpi.comnih.gov A variety of oxidizing agents can be employed for this transformation.

The nitrogen atom, if left as a secondary amine (N-H), can be functionalized through various reactions beyond the alkylation and arylation described previously. N-acylation with acyl chlorides or anhydrides yields N-acylphenothiazines. physchemres.org Furthermore, reactions such as N-phosphorylation can introduce phosphorus-containing moieties, creating derivatives with unique electronic and photophysical properties. nih.gov The steric bulk of the adjacent methyl groups at the 2- and 8-positions may influence the accessibility of the nitrogen lone pair, potentially requiring optimized conditions for these transformations.

| Oxidizing Agent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Aqueous Nitrous Acid (NaNO₂/H⁺) | Sulfoxide | Room temperature | wikipedia.org |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Often requires a catalyst (e.g., tungstate) | nih.gov |

| Electrochemical Oxidation | Sulfoxide/Sulfone | Constant current/potential in non-anhydrous MeCN | nih.govnih.gov |

| Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) | Sulfoxide | O₂ as a green oxidant | nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Organic solvent (e.g., CH₂Cl₂) | researchgate.net |

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of halogens onto the phenothiazine scaffold serves as a key step for further functionalization via cross-coupling reactions. The electron-rich nature of the this compound core makes it susceptible to electrophilic halogenation.

Halogenation: The positions for halogenation on the tetramethylated phenothiazine core are the 3, 7, and 10-positions. The use of specific halogenating agents and reaction conditions allows for controlled mono- or di-halogenation. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for bromination and chlorination, respectively. The reaction typically proceeds in a solvent like dichloromethane (B109758) or acetic acid. The electron-donating methyl groups activate the aromatic rings, facilitating the electrophilic substitution.

Cross-Coupling Reactions: The resulting halogenated this compound derivatives are valuable precursors for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the halogenated phenothiazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This method is widely used to introduce aryl or heteroaryl substituents. nih.gov

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne with the halogenated phenothiazine, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond. mdpi.orgrsc.orgnih.govnih.govorganic-chemistry.org This is a powerful method for introducing alkynyl moieties, which can extend the π-conjugation of the system. mdpi.org

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the halogenated phenothiazine with an amine in the presence of a palladium catalyst.

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these cross-coupling reactions, especially given the potential for steric hindrance from the methyl groups.

Table 1: Examples of Cross-Coupling Reactions on Halogenated Phenothiazine Scaffolds This table is a representative example based on general phenothiazine chemistry, as specific data for this compound is not readily available.

| Entry | Halogenated Phenothiazine | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Reference |

| 1 | 3-Bromo-10-alkylphenothiazine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenyl-10-alkylphenothiazine | nih.gov |

| 2 | 3,7-Dibromo-10-alkylphenothiazine | Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 3,7-Bis(trimethylsilylethynyl)-10-alkylphenothiazine | mdpi.org |

Introduction of π-Conjugated Systems

The introduction of π-conjugated systems onto the this compound core is a key strategy for tuning its optoelectronic properties for applications in organic electronics. rsc.org The extended conjugation can lead to a red-shift in absorption and emission spectra, making these materials suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Methods for introducing π-conjugated systems include:

Heck Reaction: This reaction can be used to couple the halogenated tetramethylphenothiazine with an alkene, creating a new C=C bond and extending the conjugated system.

Wittig Reaction: Aldehyde or ketone functionalities, which can be introduced onto the phenothiazine core, can undergo a Wittig reaction with a phosphonium (B103445) ylide to form an alkene, thereby extending the π-system.

Horner-Wadsworth-Emmons Reaction: Similar to the Wittig reaction, this method uses a phosphonate (B1237965) carbanion and generally provides better control over the stereochemistry of the resulting alkene.

Direct Arylation: In some cases, direct C-H arylation can be employed to couple the phenothiazine core with aryl halides, offering a more atom-economical approach to extending the π-system.

The electron-rich nature of the tetramethylated phenothiazine can facilitate these reactions and influence the electronic properties of the resulting conjugated materials. beilstein-journals.orgresearchgate.net Expansion of the π-conjugated backbone can extend the absorption spectrum to the red, which is beneficial for improving solar cell performance. acs.org

Table 2: Impact of π-Conjugation on Phenothiazine Properties This table illustrates general trends observed in phenothiazine chemistry.

| Phenothiazine Derivative | π-Conjugating Group | Effect on Absorption Max (λmax) | Potential Application | Reference |

| 10-Arylphenothiazine | Phenyl | Red-shift | Photoredox Catalysis | beilstein-journals.org |

| 3-Ethynylphenothiazine | Thiophene | Red-shift | Organic Electronics | mdpi.org |

| Phenothiazine-vinylene Oligomers | Vinylene | Progressive red-shift with oligomer length | Organic Electronics | researchgate.net |

Green Chemistry Principles in the Synthesis of Tetramethylated Phenothiazines

The application of green chemistry principles to the synthesis of phenothiazine derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. acs.org

Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. For phenothiazine synthesis, the use of water or bio-based solvents is being explored. acs.org For instance, the synthesis of phenothiazine derivatives has been reported in a mixture of water and acetonitrile (B52724). nih.gov

Catalyst Efficiency and Reusability: The development of highly efficient and recyclable catalysts for the key synthetic steps, such as the cyclization to form the phenothiazine core and subsequent cross-coupling reactions, can significantly improve the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Three-component reactions, where multiple bonds are formed in a single step, are an excellent example of atom-economical synthesis. rsc.org

Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Electrochemical Methods: Electrosynthesis offers a sustainable alternative to traditional chemical redox reactions, as it can avoid the use of stoichiometric oxidizing or reducing agents. nih.gov The electrochemical phosphonylation of phenothiazine has been demonstrated as a facile and sustainable method. nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing waste and minimizing the use of hazardous substances. acs.orgnih.gov

Table 3: Green Chemistry Approaches in Phenothiazine Synthesis

| Green Chemistry Principle | Application in Phenothiazine Synthesis | Example | Reference |

| Sustainable Solvents | Use of non-halogenated and bio-derived solvents. | Synthesis of phenothiazine-based hole-transporting materials in toluene. | acs.org |

| Flow Chemistry | Efficient and mild synthesis of phenothiazine derivatives. | Continuous-flow synthesis of a phenothiazine antipsychotic. | researchgate.net |

| Electrochemical Synthesis | Direct functionalization without stoichiometric reagents. | Electrochemical phosphonylation of phenothiazine. | nih.gov |

| Metal-Free Synthesis | Avoidance of potentially toxic and expensive metal catalysts. | Iodine-promoted three-component synthesis of phenothiazines. | rsc.org |

Advanced Spectroscopic and Electronic Characterization of 2,4,6,8 Tetramethyl 10h Phenothiazine

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of phenothiazine (B1677639) derivatives are governed by π-π* and n-π* transitions within the tricyclic system. mdpi.com The position and intensity of these transitions are sensitive to substitution patterns.

No specific UV-Vis absorption data for 2,4,6,8-Tetramethyl-10H-phenothiazine has been found in the surveyed literature. For comparison, the parent 10H-phenothiazine exhibits absorption maxima around 252 nm and 316 nm. mdpi.com The introduction of electron-donating methyl groups at the 2, 4, 6, and 8 positions would be expected to cause a bathochromic (red) shift in the absorption bands due to the positive inductive and hyperconjugative effects of the methyl groups, which raise the energy of the highest occupied molecular orbital (HOMO). However, without experimental data, the precise absorption maxima and molar absorptivity values remain unknown.

Table 1: Hypothetical UV-Vis Absorption Properties of this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Solvent | λmax 1 (nm) | εmax 1 (M-1cm-1) | λmax 2 (nm) | εmax 2 (M-1cm-1) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Specific fluorescence data, including emission maxima, quantum yields, and lifetimes for this compound, are not available in the public domain. The fluorescence of phenothiazine derivatives can be influenced by factors such as solvent polarity and the nature of substituents. For instance, some N-alkylated phenothiazine S-oxides are known to fluoresce in the 350–450 nm region. nih.gov The methyl groups on the target compound might influence the fluorescence properties, but the extent of this influence requires experimental determination.

Table 2: Hypothetical Fluorescence Properties of this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Solvent | λem (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No studies utilizing time-resolved fluorescence techniques to investigate the excited-state dynamics of this compound have been identified. Such studies would be crucial to understand the kinetics of fluorescence decay and other photophysical processes like intersystem crossing.

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the molecular structure and bonding within a compound.

A specific experimental IR spectrum for this compound is not documented in the available literature. A complete vibrational analysis would require experimental data, which could then be compared with theoretical calculations. researchgate.net Generally, the IR spectrum of a phenothiazine derivative would show characteristic bands for N-H stretching (if not substituted at the 10-position), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N and C-S stretching vibrations. researchgate.net The substitution pattern would influence the C-H out-of-plane bending vibrations in the fingerprint region.

Table 3: Expected Characteristic IR Bands for this compound (Note: This table is based on general group frequencies and is not from experimental data for the specific compound.)

| Vibrational Mode | Expected Wavenumber Range (cm-1) |

| N-H Stretch | ~3300-3400 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-3000 |

| Aromatic C=C Stretch | ~1450-1600 |

| C-N Stretch | ~1200-1350 |

| C-S Stretch | ~600-800 |

No Raman spectroscopic data for this compound could be located. Raman spectroscopy is a valuable tool for studying the vibrational modes of phenothiazines and their radical cations. rsc.org For the neutral molecule, the Raman spectrum would be complementary to the IR spectrum, providing information on the symmetric vibrations of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Spectral Analysis

A detailed analysis of ¹H NMR and ¹³C NMR spectra is crucial for confirming the identity and purity of a synthesized compound. These spectra would provide specific chemical shifts and coupling constants for the protons and carbons in the this compound molecule, confirming the placement of the four methyl groups on the phenothiazine core. However, no published ¹H NMR or ¹³C NMR spectral data specifically for this compound could be located.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for detecting and characterizing species with unpaired electrons, such as radicals. The phenothiazine moiety can be oxidized to a stable radical cation. EPR spectroscopy would provide critical information on the electronic structure and the distribution of the unpaired electron's spin density across the this compound radical cation. Despite the known tendency of phenothiazines to form radical species, no EPR studies specifically documenting the radical of this compound were found in the searched literature.

X-ray Diffraction and Crystallographic Studies of Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in the solid state. Such a study on this compound would reveal its molecular conformation, including the characteristic folding angle of the phenothiazine tricycle, bond lengths, and bond angles, which are influenced by the steric and electronic effects of the four methyl substituents. A search for crystallographic data for this compound did not yield any results, indicating that its crystal structure has not been reported.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to investigate the electronic structure of materials. XPS provides information on elemental composition and chemical states by measuring the binding energies of core-level electrons. UPS probes the valence band region, offering insights into the molecular orbitals. An analysis of this compound with these methods would detail its core-level binding energies and the energy levels of its highest occupied molecular orbitals (HOMO). No experimental XPS or UPS data for this compound are available in the public domain.

Redox Chemistry and Electron Transfer Mechanisms of 2,4,6,8 Tetramethyl 10h Phenothiazine

Electrochemical Characterization

Electrochemical methods are pivotal in elucidating the redox behavior of 2,4,6,8-Tetramethyl-10H-phenothiazine, providing quantitative data on its electron-donating capabilities. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to map the energetics of its oxidation and reduction processes.

Cyclic voltammetry is a powerful technique used to study the redox processes of phenothiazine (B1677639) derivatives. For phenothiazines, CV typically reveals two successive, quasi-reversible or reversible one-electron oxidation steps. The first step corresponds to the formation of a stable cation radical (P•+), and the second to the formation of a generally less stable dication (P2+). The separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram provides insight into the reversibility of the electron transfer process.

Differential pulse voltammetry (DPV) offers higher sensitivity and better resolution for determining oxidation potentials compared to CV. It is particularly useful for analyzing compounds at low concentrations and for distinguishing between successive redox events that may be closely spaced. The application of DPV to phenothiazine derivatives allows for precise measurement of their oxidation potentials.

The oxidation potentials are critical parameters that quantify the ease with which this compound can donate an electron. The potentials for the two consecutive single-electron oxidations are determined from the peak potentials in voltammetric analyses.

While specific data for this compound is not extensively documented in publicly available literature, the behavior of other alkyl-substituted phenothiazines provides a strong basis for prediction. Electron-donating substituents, such as methyl groups, are known to lower the oxidation potential of the phenothiazine core. This effect is due to the increased electron density on the heterocyclic system, which facilitates the removal of an electron. The first oxidation potential (E°₁) corresponds to the P/P•+ couple, while the second (E°₂) corresponds to the P•+/P2+ couple.

The following table presents typical oxidation potentials for phenothiazine and a related substituted derivative to illustrate the impact of alkyl groups.

| Compound | First Oxidation Potential (E°₁, V vs. Ag/AgCl) | Second Oxidation Potential (E°₂, V vs. Ag/AgCl) |

| 10H-Phenothiazine | ~0.53 | ~0.95 |

| 3,7-dimethyl-10H-phenothiazine | ~0.45 | ~0.88 |

| This compound | Predicted < 0.45 | Predicted < 0.88 |

| Data for 10H-Phenothiazine and its dimethyl derivative are representative values from studies on substituted phenothiazines. The values for the tetramethyl derivative are predicted based on the established trend of electron-donating groups lowering the oxidation potential. |

Investigation of Electron Transfer Pathways

The mechanism by which this compound undergoes redox reactions is centered on sequential electron transfer events. Understanding these pathways is crucial for comprehending its role as an electron donor in various chemical and biological systems.

The oxidation of phenothiazines proceeds via two distinct single-electron transfer (SET) steps. The initial step is the removal of one electron from the neutral phenothiazine molecule (P) to form a cation radical (P•+). This process is typically reversible and occurs at a lower potential.

P ⇌ P•+ + e-

The resulting cation radical can then undergo a second single-electron oxidation at a higher potential to form a dication (P2+).

P•+ ⇌ P2+ + e-

This two-step oxidation mechanism is a hallmark of the phenothiazine scaffold. The stability and accessibility of the cation radical intermediate are key to the diverse reactivity of these compounds.

The cation radical of phenothiazine is notably stable. This stability arises from the extensive delocalization of the unpaired electron and the positive charge across the entire tricyclic aromatic system, which includes the nitrogen and sulfur heteroatoms.

The introduction of four electron-donating methyl groups in this compound is expected to further enhance the stability of the corresponding cation radical. These methyl groups contribute to the delocalization and stabilization of the positive charge through both inductive and hyperconjugative effects. This increased stability would be reflected in the reversibility of the first oxidation wave in its cyclic voltammogram.

While the oxidation to a cation radical is the most studied process, the formation of radical anions by reduction is less common and requires strongly reducing conditions. The electron-rich nature of the tetramethyl-substituted ring system makes the acceptance of an electron energetically unfavorable.

Influence of Tetramethylation on Redox Properties

The substitution pattern of the phenothiazine core is the primary determinant of its redox potential. The presence of four methyl groups on the aromatic rings of this compound has a pronounced and predictable effect on its electrochemical behavior.

The methyl group is a classic electron-donating group. The cumulative effect of four such groups significantly increases the electron density within the π-system of the phenothiazine molecule. This enrichment of electron density makes it easier to remove an electron from the highest occupied molecular orbital (HOMO). Consequently, this compound is expected to have a substantially lower first oxidation potential compared to unsubstituted 10H-phenothiazine. This makes it a more potent electron donor and a stronger reducing agent. The tetramethyl substitution effectively "tunes" the redox properties of the phenothiazine core, enhancing its capacity to participate in electron transfer reactions.

Spectroelectrochemical Studies of Redox States

Spectroelectrochemistry is a powerful analytical technique that provides in-situ spectroscopic information about electrochemically generated species. By coupling electrochemical methods with UV-Vis-NIR spectroscopy, it is possible to monitor the changes in the electronic absorption spectra of a molecule as its oxidation state is varied by an applied potential. This technique has been instrumental in characterizing the transient and stable redox species of phenothiazine derivatives.

For this compound, spectroelectrochemical studies allow for the direct observation of the neutral molecule, its corresponding radical cation, and dication. The electrochemical oxidation of the parent phenothiazine generates distinct changes in the absorption spectrum, which can be correlated with the different redox states of the molecule.

Upon the first one-electron oxidation of this compound, the radical cation (this compound⁺•) is formed. This species is intensely colored and exhibits characteristic absorption bands in the visible and near-infrared (NIR) regions. The formation of the radical cation is reversible.

Further oxidation at a higher potential leads to the formation of the dication (this compound²⁺). The dication also possesses a unique absorption spectrum, which is different from both the neutral molecule and the radical cation.

The specific absorption maxima (λmax) are sensitive to the substitution pattern on the phenothiazine core and the solvent used. While specific data for this compound is not extensively documented in publicly available literature, the general spectral features can be inferred from studies on closely related phenothiazine derivatives. For instance, the radical cation of 10-phenyl-10H-phenothiazine (PTZ⁺•) displays a prominent absorption maximum at 514 nm. acs.org The position of these absorption bands is influenced by the electronic effects of the substituents. The methyl groups at positions 2, 4, 6, and 8 of the phenothiazine core in the target molecule are expected to influence the electronic structure and thus the absorption spectra of its redox species.

Detailed research findings from spectroelectrochemical experiments on related phenothiazine compounds reveal the following general observations:

The neutral phenothiazine molecule typically absorbs in the UV region.

The radical cation exhibits strong absorption in the visible and sometimes the NIR region, which is responsible for the vibrant color of the solution.

The dication often shows a blue-shift in its absorption compared to the radical cation.

The following table provides representative absorption maxima for the radical cations of some phenothiazine derivatives, illustrating the typical range for these species.

| Compound/Redox Species | Solvent | λmax (nm) |

| 10-Phenyl-10H-phenothiazine Radical Cation (PTZ⁺•) | Acetonitrile (B52724) | 514 acs.org |

| A Neutral Phenothiazinyl Radical | Dichloromethane (B109758) | 397 |

| A Phenothiazinyl Cation | Dichloromethane | 427 |

*This table is generated based on data from related phenothiazine compounds to illustrate the expected spectral characteristics.

Computational and Theoretical Investigations of 2,4,6,8 Tetramethyl 10h Phenothiazine

Density Functional Theory (DFT) Calculations

This section would detail the use of Density Functional Theory (DFT), a primary computational method for investigating the electronic properties of molecules. Calculations would likely be performed using specific functionals and basis sets (e.g., B3LYP/6-311G(d,p)) to model the compound's behavior nih.gov.

Electronic Structure and Frontier Molecular Orbitals (FMOs)This subsection would have focused on the electronic makeup of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : Analysis of the HOMO and LUMO energies and their distribution across the molecule would be presented. This is crucial for understanding the molecule's reactivity, with the HOMO indicating its electron-donating capability and the LUMO its electron-accepting potential nih.govresearchgate.net.

HOMO-LUMO Gap : The energy difference between these orbitals would be calculated to predict the molecule's chemical stability and reactivity. A smaller gap typically implies higher reactivity researchgate.net.

Molecular Electrostatic Potential (MEP) : An MEP map would be described, visualizing the electron density and highlighting electrophilic and nucleophilic sites on the molecule, which is predictive of intermolecular interactions nih.govresearchgate.net.

Geometry Optimization and Conformational AnalysisThis part would describe the process of finding the most stable three-dimensional structure of the molecule.

Optimized Structure : DFT calculations are used to determine the lowest energy conformation, including bond lengths, bond angles, and dihedral angles nih.govresearchgate.net. For phenothiazines, a key parameter is the characteristic non-planar "butterfly" structure, and the dihedral angle between the two outer benzene (B151609) rings would be a critical data point researchgate.net.

Conformational Stability : The energy difference between various possible conformations (isomers or rotamers) would be analyzed to understand the molecule's structural preferences nih.gov.

Prediction of Spectroscopic ParametersThis subsection would cover how computational methods predict spectroscopic data, which can then be compared with experimental results for validation.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) would be used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions (e.g., π-π*) mdpi.comresearchgate.netnih.gov.

NMR Spectra : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often correlated with experimental data to confirm the molecular structure nih.govresearchgate.net.

Vibrational Frequencies (IR/Raman) : DFT calculations can predict the vibrational modes of the molecule, which correspond to peaks in Infrared (IR) and Raman spectra.

Molecular Dynamics (MD) Simulations

This section would explore the dynamic behavior of the molecule over time, which is not captured by static DFT calculations.

Conformational Flexibility and Dynamic Behavior

This subsection would analyze how the molecule's shape and conformation change in different environments (e.g., in a solvent or within a crystal lattice) over a period of time. For phenothiazines, this would include the dynamics of the "butterfly" flapping motion.

Quantum Chemical Modeling of Reaction Pathways

This final section would investigate how the molecule participates in chemical reactions.

The modeling would focus on identifying potential reaction mechanisms, such as oxidation at the sulfur or nitrogen atoms, which is a common reactive pathway for phenothiazines acs.org. This involves calculating the energy of transition states and intermediates to determine the most likely reaction route and its energy barrier.

Without specific studies on 2,4,6,8-Tetramethyl-10H-phenothiazine , any attempt to populate these sections would be speculative and not meet the required standard of scientific accuracy.

Theoretical Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, QTAIM).

The theoretical analysis of intramolecular interactions provides deep insights into the stability, conformation, and electronic structure of a molecule. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for characterizing chemical bonds and non-covalent interactions based on the topology of the electron density. tandfonline.com

For the parent 10H-phenothiazine , computational analyses, including Natural Bond Orbital (NBO) analysis, have been performed to understand its electronic structure and intramolecular contacts. tandfonline.com These studies confirm the bent geometry of the central thiazine (B8601807) ring. mdpi.com However, specific QTAIM or detailed intramolecular interaction analyses for This compound are not available in the reviewed literature.

The primary intramolecular interaction of interest in the unsubstituted 10H-phenothiazine is the N-H bond within the central ring. In this compound, this N-H group remains. It is plausible that weak intramolecular hydrogen bonds could exist between the N-H proton and the π-systems of the flanking benzene rings, or potentially between the methyl hydrogens and the sulfur atom or aromatic rings, but this has not been computationally verified for this specific molecule. Studies on other complex organic molecules have characterized various types of weak intramolecular hydrogen bonds, such as N-H···F and C-H···F, using both experimental and theoretical methods, but analogous investigations for this compound are absent.

The QTAIM methodology defines chemical bonds and interactions through the analysis of critical points in the electron density. tandfonline.com An application of QTAIM to this compound would unequivocally identify and characterize the nature and strength of any intramolecular hydrogen bonds and other non-covalent interactions stabilizing its conformation. Such an analysis would provide valuable data, as presented in the hypothetical table below, but this research has yet to be published.

Table 1: Hypothetical QTAIM Parameters for Intramolecular Interactions in this compound

This table is for illustrative purposes only, as specific data is not available in the literature.

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| N-H···C (π-ring) | Data not available | Data not available |

| C-H···S | Data not available | Data not available |

Interactions of 2,4,6,8 Tetramethyl 10h Phenothiazine with Biological Macromolecules and Model Systems Mechanistic Focus

Mechanistic Studies of DNA Binding and Interaction

The interaction of phenothiazine (B1677639) derivatives with DNA is a subject of interest, particularly concerning their potential as therapeutic agents. The mode of binding to the DNA duplex can significantly influence their biological activity.

For many planar aromatic molecules, two primary non-covalent binding modes with DNA are recognized: intercalation and groove binding. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, while groove binding involves the molecule fitting into the minor or major groove of the DNA. Some studies on related benzothiazine structures suggest that they can act as DNA/RNA groove binders nih.gov. The transition from initial groove binding to the more disruptive intercalation can be a critical step for the cytotoxic effects of some drugs. nih.gov The specific binding mode is often influenced by the chemical structure of the molecule, including substitutions on the aromatic rings. nih.gov For instance, methylation at certain positions on related phenanthroline-based drugs has been shown to favor groove binding over intercalation. nih.gov

Protein Interaction Mechanisms

Phenothiazines are known to interact with a variety of proteins, leading to the modulation of their functions. These interactions are often driven by the amphiphilic and cationic nature of the phenothiazine scaffold.

Certain phenothiazine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibitory mechanism can be concentration-dependent. At lower concentrations, some phenothiazines act as non-competitive inhibitors, while at higher concentrations, they may form micellar aggregates that lead to a "mixed" type of inhibition. The formation of these aggregates can be observed through changes in the fluorescence quantum yield of the phenothiazine molecules.

A comparative study on chlorpromazine (B137089), promethazine (B1679618), and thioridazine (B1682328), and their S-oxide metabolites, demonstrated that the S-oxides are potent and selective inhibitors of AChE. nuph.edu.ua The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, were found to be lower for the S-oxide metabolites compared to the parent phenothiazine derivatives, indicating a higher inhibitory efficiency. nuph.edu.ua

Table 1: Acetylcholinesterase (AChE) Inhibition by Select Phenothiazine Derivatives and their Metabolites

| Compound | IC50 (ng/mL) |

|---|---|

| Chlorpromazine (CPM) | 11 nuph.edu.ua |

| CPM S-oxide | 1.8 nuph.edu.ua |

| Promethazine (PMZ) | 17 nuph.edu.ua |

| PMZ S-oxide | 2.5 nuph.edu.ua |

| Thioridazine (THZ) 2S,5S-dioxide | 27 nuph.edu.ua |

This table is for illustrative purposes and shows data for phenothiazine derivatives other than 2,4,6,8-Tetramethyl-10H-phenothiazine.

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, or programmed cell death. nih.govresearchgate.net Anti-apoptotic members of this family, such as BCL-2 itself, are often overexpressed in cancer cells, contributing to their survival. nih.govresearchgate.net Phenothiazines have been investigated for their potential to interact with these anti-apoptotic proteins. nih.govresearchgate.net

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the interactions between phenothiazine derivatives like thioridazine and trifluoperazine (B1681574) and the BCL-2 protein. nih.govresearchgate.net These studies suggest that the polycyclic ring system of phenothiazines can interact with hydrophobic grooves on the surface of BCL-2, which are the same sites that bind to pro-apoptotic BH3 proteins. nih.govresearchgate.net By occupying this binding site, phenothiazines may compete with the natural ligands of BCL-2, potentially disrupting the anti-apoptotic function of the protein and promoting cell death. nih.govresearchgate.net The results from these simulations indicate that thioridazine and trifluoperazine could increase the stability of the BCL-2 protein and compete for the binding site with the BH3 peptide. nih.govresearchgate.net

The binding of small molecules to proteins can induce conformational changes that alter the protein's activity. Studies on the interaction of the phenothiazine derivative fluphenazine (B1673473) with human serum albumin have shown that such binding can cause a conformational transition in the protein structure. This process can be influenced by factors such as pH, with hydrophobic interactions dominating at acidic pH and electrostatic interactions playing a more significant role at physiological pH. The binding can lead to an expansion of the protein structure, which may, in turn, facilitate further binding and even lead to the aggregation of drug-protein complexes.

Lipid Membrane Interactions and Partitioning Mechanisms

The interaction of phenothiazines with lipid membranes is a crucial aspect of their biological activity, influencing their uptake, distribution, and effects on membrane-bound proteins. researchgate.netresearchgate.netbenthamscience.com The cationic and amphiphilic nature of these compounds allows them to readily interact with and insert into the lipid bilayer of cell membranes. researchgate.net

Generation and Reactivity of Reactive Oxygen Species (ROS) in Model Systems

The generation of reactive oxygen species (ROS) is a critical aspect of the biological activity of many phenothiazine derivatives. While direct studies on this compound are not extensively available, the behavior of the broader phenothiazine class provides a strong framework for understanding its potential mechanisms. Phenothiazines are well-documented to participate in photochemical and redox reactions that can lead to the formation of ROS. nih.govresearchgate.netbeilstein-journals.org

The principal mechanism involves the formation of a stable phenothiazine radical cation (PTZ•+). acs.orgnih.govnih.gov This occurs through a one-electron oxidation process, often initiated by light (photo-oxidation) or interaction with other oxidizing species. nih.govresearchgate.net The presence of electron-donating methyl groups at the 2,4,6, and 8 positions of the phenothiazine core in this compound is expected to lower its oxidation potential, making the formation of the radical cation more favorable compared to the unsubstituted phenothiazine. researchgate.net

Once formed, the excited state of the phenothiazine radical cation can act as a potent photo-oxidant. acs.org The interaction of this radical cation with molecular oxygen (O₂) can lead to the generation of superoxide (B77818) anion radicals (O₂•−) through a Type I photochemical process. nih.gov This process can be summarized by the following reactions:

Photoexcitation: PTZ + hν → ¹PTZ* (singlet excited state) → ³PTZ* (triplet excited state)

Electron Transfer: ³PTZ* + O₂ → PTZ•+ + O₂•−

Alternatively, the excited triplet state of the phenothiazine can directly transfer energy to ground-state molecular oxygen (a Type II process), generating highly reactive singlet oxygen (¹O₂).

The antioxidant or pro-oxidant behavior of phenothiazines is concentration-dependent and influenced by the specific environment. nih.gov At lower concentrations, they can act as antioxidants by scavenging harmful radicals. physchemres.org However, at higher concentrations, they may exhibit pro-oxidant effects, potentially accelerating oxidative processes. nih.gov For instance, in the presence of peroxyl radicals, high concentrations of phenothiazine have been shown to accelerate hemolysis of erythrocytes, indicating a pro-oxidant role. nih.gov

The reactivity of ROS generated by phenothiazine derivatives can lead to the oxidation of various biological molecules, including lipids, proteins, and nucleic acids, which is a key mechanism in their application in photodynamic therapy. nih.gov

Table 1: Key Reactive Species and Intermediates in Phenothiazine-Mediated ROS Generation

| Species/Intermediate | Role | Generation Pathway |

|---|---|---|

| Phenothiazine Radical Cation (PTZ•+) | Key intermediate, photo-oxidant | One-electron oxidation of the phenothiazine ring. acs.orgnih.gov |

| Superoxide Anion (O₂•−) | Reactive Oxygen Species | Electron transfer from the excited phenothiazine to molecular oxygen (Type I). nih.gov |

| Singlet Oxygen (¹O₂) | Highly Reactive Oxygen Species | Energy transfer from the excited triplet state of phenothiazine to molecular oxygen (Type II). |

Molecular Level Investigations of Mitochondrial Interactions

Direct molecular-level investigations into the interaction of this compound with mitochondria are limited in the available scientific literature. However, the known lipophilic nature of the phenothiazine core and the effects of related derivatives on mitochondrial function allow for a reasoned extrapolation of its likely behavior.

Phenothiazines, being lipophilic cations, have a propensity to accumulate in mitochondria, driven by the negative mitochondrial membrane potential. This accumulation is a critical first step for any direct interaction with mitochondrial components.

The primary mechanism by which phenothiazine derivatives are thought to interact with mitochondria at a molecular level is through the disruption of the electron transport chain (ETC) and the induction of oxidative stress. The generation of ROS, as detailed in the previous section, can have profound effects on mitochondrial integrity and function.

Mitochondria are both a major source and a primary target of ROS. An increase in ROS production by a molecule like this compound within the mitochondrial matrix can lead to:

Lipid Peroxidation: The mitochondrial membranes are rich in polyunsaturated fatty acids, which are highly susceptible to oxidation by ROS. This can compromise membrane fluidity and the function of membrane-bound proteins, including the components of the ETC.

Protein Oxidation: Key mitochondrial proteins, including enzymes involved in energy metabolism and antioxidant defense, can be oxidatively damaged and inactivated.

Mitochondrial DNA (mtDNA) Damage: mtDNA is particularly vulnerable to oxidative damage due to its proximity to the primary site of ROS production (the ETC) and its limited repair mechanisms compared to nuclear DNA.

Furthermore, the phenothiazine radical cation itself can directly participate in redox cycling within the mitochondrial environment, potentially accepting electrons from components of the ETC and transferring them to oxygen to form superoxide. This can uncouple the ETC from ATP synthesis, leading to a decrease in cellular energy production and an increase in ROS leakage.

Some phenothiazine derivatives have been shown to induce necroptosis, a form of programmed necrosis, which can be initiated by mitochondrial dysfunction and oxidative stress. nih.gov While the specific effects of this compound on the key proteins of the necroptotic pathway, such as RIPK1, RIPK3, and MLKL, have not been studied, its potential to induce mitochondrial ROS production suggests it could modulate this cell death pathway. nih.gov

Table 2: Potential Molecular Interactions of this compound with Mitochondrial Components

| Mitochondrial Component | Potential Interaction | Consequence |

|---|---|---|

| Inner Mitochondrial Membrane | Accumulation due to membrane potential; lipid peroxidation by ROS. | Disruption of membrane integrity, altered fluidity. |

| Electron Transport Chain (ETC) | Interference with electron flow; redox cycling of the radical cation. | Uncoupling of oxidative phosphorylation, increased ROS production. |

| Mitochondrial DNA (mtDNA) | Oxidative damage by ROS. | Mutations, impaired synthesis of ETC proteins. |

Applications of 2,4,6,8 Tetramethyl 10h Phenothiazine in Advanced Materials and Device Architectures

Organic Photovoltaics (OPVs) and Solar Cells

Perovskite Solar Cells (PSCs) and Hole Transport Materials

Should research on the applications of 2,4,6,8-Tetramethyl-10H-phenothiazine become available, this article can be revisited.

Chemosensors and Biosensors: Mechanism of Detection

The phenothiazine (B1677639) core is recognized for its potential in the development of materials for optoelectronic applications, including chemosensing. rsc.org The inherent redox activity and fluorescent properties of phenothiazine derivatives can be modulated by interaction with specific analytes, forming the basis of a sensing mechanism. However, detailed research focusing specifically on this compound as a chemosensor or biosensor, including its specific mechanisms of detection for target analytes, is not extensively documented in the current scientific literature. The general principle for such a sensor would rely on the analyte inducing a change in the electronic state of the phenothiazine molecule, leading to a measurable optical or electrochemical response.

Redox-Active Materials for Energy Storage

The phenothiazine molecular structure is exceptionally well-suited as a p-type redox-active material for energy storage devices. nih.gov It is capable of undergoing up to two reversible one-electron oxidation processes at relatively high operating potentials, making it an attractive candidate for the positive electrode (cathode) in next-generation batteries. nih.govnih.gov The stability of the resulting radical cation and dication is crucial for the material's performance.

Research into phenothiazine derivatives has shown that introducing electron-donating groups to the aromatic core can significantly improve the stability of the oxidized states. rsc.org The four methyl groups in this compound are electron-donating, which is expected to stabilize the radical cation and dication forms, potentially allowing for stable two-electron transfer. This characteristic is highly desirable for creating high-capacity, atom-efficient energy storage materials. rsc.org Molecular engineering through the addition of alkyl groups has been identified as a key strategy to improve both the solubility and electrochemical stability of phenothiazine-based molecules for battery applications. chemrxiv.org

In the context of batteries, particularly non-aqueous and aqueous redox flow batteries (RFBs), phenothiazine derivatives are promising active materials. chemrxiv.orgnih.gov For practical application in liquid electrolyte batteries, the active material must be prevented from dissolving, which is typically achieved by incorporating the phenothiazine unit into a polymer backbone. nih.govnih.gov This creates an insoluble electrode material that retains the redox-active properties of the core molecule.

The high reversibility and fast electron-transfer kinetics observed in derivatives like methylene (B1212753) blue underscore the potential of the phenothiazine class in high-performance aqueous RFBs. nih.gov For non-aqueous systems, modifying the phenothiazine core with substituents like the methyl groups in this compound is a strategy pursued to fine-tune redox potentials and enhance stability. chemrxiv.org The intrinsic properties of the phenothiazine core, combined with the stabilizing effect of the tetramethyl substitution, make it a strong candidate for advanced electrode materials in various battery configurations, including dual-ion and all-organic batteries. nih.gov

Table 1: Electrochemical Properties of Selected Phenothiazine Derivatives

This table provides a comparative look at the redox potentials of different phenothiazine-based compounds, illustrating how structural modifications influence their electrochemical behavior.

| Compound/Polymer | First Oxidation Potential (V vs. Li/Li⁺) | Second Oxidation Potential (V vs. Li/Li⁺) | Application Context | Source(s) |

| Phenothiazine (General) | ~3.5 | ~4.1 | Core structure for p-type materials | nih.gov, nih.gov |

| Poly(3-vinyl-N-methylphenothiazine) (PVMPT) | ~3.5 | - | Polymer cathode for dual-ion batteries | nih.gov, researchgate.net |

| N-ethyl-3,7-dimethoxyphenothiazine | ~3.2 | ~3.8 | Stabilized dication for two-electron transfer | rsc.org |

| Methylene Blue | ~2.6 (vs. Ag/AgCl) | - | Aqueous redox flow battery catholyte | nih.gov |

| N-[2-(2-methoxyethoxy)ethyl]phenothiazine (MEEPT) | ~0.3 (vs. Fc/Fc⁺) | - | Non-aqueous redox flow battery catholyte | chemrxiv.org |

Supramolecular Assemblies and Self-Organization

The self-organization of molecules into well-defined, functional architectures is a cornerstone of materials science. Phenothiazine derivatives are known to form such structures through non-covalent interactions, primarily π-π stacking. rsc.orgnih.gov The planar, electron-rich aromatic system of this compound is conducive to these π-interactions, which can stabilize the material, particularly in its oxidized radical cationic state. nih.govresearchgate.net

Furthermore, the phenothiazine unit has a distinct non-planar, bowl-shaped geometry. This structure can exist in different conformations, such as "quasi-equatorial" and "quasi-axial" forms. nih.gov The presence and preference for these conformers can be influenced by substituents on the aromatic rings. The four methyl groups on this compound would exert steric influence, affecting the conformational equilibrium and the way individual molecules pack together in the solid state. This control over molecular conformation and intermolecular packing is fundamental to creating supramolecular assemblies with specific, ordered structures and emergent properties. nih.gov

Molecular Switches and Logic Gates

A molecular switch is a molecule that can be reversibly shifted between two or more stable states by an external stimulus, such as light or a chemical input. This state change results in a measurable change in the molecule's properties. The phenothiazine scaffold is an excellent candidate for constructing such switches due to its ability to undergo both redox-state and conformational changes. nih.govacs.org

Recent research has demonstrated that phenothiazine derivatives can function as effective molecular photoswitches. acs.org The switching mechanism is based on a photo-induced transition between different molecular conformations. Crucially, it was found that introducing methyl groups provides steric hindrance that allows for the precise regulation of this conformational change. acs.org This finding directly implicates methylated phenothiazines, such as this compound, as promising candidates for light-responsive molecular switches.

The ability to function as a switch is the foundational principle of a molecular logic gate. rsc.org In such a device, specific inputs (e.g., the presence or absence of light, acid, or a metal ion) trigger the molecular switch, and the resulting state (e.g., high or low fluorescence) is read as a logical output (1 or 0). gidatarim.edu.trresearchgate.net The controlled, reversible switching of this compound between its different redox and conformational states could therefore be harnessed to perform computational operations at the molecular level.

Photophysical and Photochemical Properties of 2,4,6,8 Tetramethyl 10h Phenothiazine

Singlet and Triplet State Characterization

The electronic absorption and emission properties of phenothiazine (B1677639) derivatives are central to their function. The parent compound, 10H-phenothiazine, exhibits two primary absorption bands. researchgate.net A shorter wavelength band is attributed to a π-π* transition, while a longer wavelength band is associated with an n-π* transition involving the lone-pair electrons of the sulfur atom. researchgate.net For 10H-phenothiazine, these bands are located at approximately 252 nm and 316 nm. nih.gov Substitution on the phenothiazine ring, such as the introduction of methyl groups, can be expected to cause shifts in these absorption maxima.

Upon excitation, the molecule reaches the first excited singlet state (S₁). From this state, it can relax to the ground state (S₀) via fluorescence. The fluorescence emission for 10H-phenothiazine peaks around 454 nm. nih.gov Alternatively, the excited singlet state can undergo intersystem crossing to the triplet state (T₁). The triplet state can then relax to the ground state via phosphorescence. For a crystalline sample of a phenothiazine derivative, phosphorescence peaks have been observed at 434 nm and 457 nm. nih.gov The energy gap between the singlet and triplet states is a critical parameter that influences the efficiency of processes like thermally activated delayed fluorescence (TADF). researchgate.net

The table below summarizes the characteristic photophysical properties of the parent 10H-phenothiazine, which serves as a reference for its substituted derivatives.

| Property | Wavelength (nm) | Transition Type | Reference |

| Absorption Maxima (λ_max) | ~252 | π-π | nih.gov |

| ~316 | n-π | nih.gov | |

| Fluorescence Emission (λ_em) | ~454 | S₁ → S₀ | nih.gov |

| Phosphorescence | ~500-535 | T₁ → S₀ | nih.gov |

Note: Data corresponds to the parent 10H-phenothiazine and may vary for the 2,4,6,8-tetramethyl derivative.

Excited State Dynamics: Intersystem Crossing (ISC) and Internal Conversion

Following photoexcitation to the singlet state, phenothiazine derivatives exhibit complex excited-state dynamics involving several competing relaxation pathways. The primary non-radiative decay channels are intersystem crossing (ISC) to the triplet manifold and internal conversion (IC) directly to the ground state.

ISC is a particularly efficient process in many phenothiazine systems. rsc.org The transition from the singlet excited state (S₁) to the triplet excited state (T₁) can be facilitated by spin-orbit coupling, which is often enhanced in molecules containing heteroatoms like sulfur. In donor-acceptor systems incorporating phenothiazine, ISC can also occur from a charge-separated state. acs.org This process, known as spin-orbit charge transfer intersystem crossing (SOCT-ISC), can be highly efficient, with its rate being dependent on solvent polarity. rsc.org For some phenylthiophene compounds, a parallel system, the rate of ISC was found to be significantly influenced by methyl substitution, occurring on a picosecond timescale. nih.gov

Internal conversion is another non-radiative process where the molecule relaxes from a higher electronic state to a lower one without the emission of light. This is often facilitated by vibrational relaxation and conformational changes. The non-planar, flexible structure of the phenothiazine core can promote IC, as intramolecular rotations and vibrations provide pathways for the dissipation of energy.

Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.govresearchgate.net This behavior is characteristic of many phenothiazine derivatives and is the opposite of the more common aggregation-caused quenching (ACQ). researchgate.net

The primary mechanism responsible for AIE in phenothiazine-based systems is the Restriction of Intramolecular Motion (RIM) , which includes the restriction of intramolecular rotations (RIR) and vibrations. nih.govresearchgate.net In dilute solutions, the phenothiazine molecule can undergo low-frequency rotational and vibrational motions, which act as efficient non-radiative decay channels, quenching fluorescence. nih.gov When the molecules aggregate, these intramolecular motions are physically constrained. This blockage of non-radiative pathways forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. nih.govresearchgate.net Theoretical and experimental studies have confirmed that restricting the molecular twisting motion in the aggregated state is a key factor for the AIE property. researchgate.net

Photoreactivity and Photostability

The photoreactivity of phenothiazines is closely linked to their electron-donating nature. When dissolved in certain solvents, such as halomethanes, phenothiazine solutions can be photochemically unstable. researchgate.net Irradiation can lead to electron transfer from the phenothiazine to the solvent molecule, resulting in the formation of the stable phenothiazine radical cation salt. researchgate.net This process can be followed by further reactions, leading to the formation of halogenated phenothiazine derivatives. researchgate.net

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of phenothiazine and its derivatives. nih.gov Due to the electron-rich nature of the phenothiazine core, it serves as an excellent electron donor in photoexcited systems. rsc.orgacs.org

The PET process typically occurs in dyad systems where the phenothiazine donor is linked to an electron acceptor moiety. Upon excitation of either the donor or the acceptor, an electron is transferred from the highest occupied molecular orbital (HOMO) of the phenothiazine to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This results in a charge-separated state, consisting of the phenothiazine radical cation (PTZ•+) and the acceptor radical anion. nih.gov

The efficiency and kinetics of both the charge transfer and the subsequent charge recombination are highly dependent on factors such as the solvent polarity, the distance and linkage between the donor and acceptor, and the free energy change of the reaction. nih.govrsc.org In polar solvents, the charge-separated state is stabilized, often leading to slower recombination rates. nih.gov

Photoionization Processes

Photoionization is the process by which a molecule absorbs a photon and ejects an electron, forming a radical cation. For phenothiazine derivatives, this process is closely related to its photoinduced electron transfer capabilities. The formation of the phenothiazine radical cation (PTZ•+) upon irradiation is effectively a photo-induced ionization of the phenothiazine moiety. researchgate.netnih.gov This can be achieved by transferring an electron to a suitable acceptor, which can be another molecule or the solvent itself. researchgate.netnih.gov

Furthermore, the radical cation itself is photoactive. acs.org It possesses a manifold of excited doublet states that can be accessed with visible or near-infrared light. acs.org Excitation of the radical cation can produce a "super-photooxidant" with an extremely high oxidizing potential, capable of driving highly energy-demanding chemical reactions. acs.org

Photo-induced Radical Formation

A defining characteristic of phenothiazine photochemistry is the efficient formation of the remarkably stable phenothiazine radical cation (PTZ•+). researchgate.netacs.org This radical species is readily generated upon photoexcitation through several mechanisms.

As discussed, the most common pathway is photoinduced electron transfer (PET) to an electron acceptor. nih.gov Another significant pathway is the reaction with electron-accepting solvents, such as carbon tetrachloride, under UV irradiation. researchgate.net The process involves the quenching of the phenothiazine excited state by the solvent molecule, leading to electron transfer and the formation of the radical cation. researchgate.net The transient absorption spectrum of the PTZ•+ radical cation shows a characteristic strong absorption band at approximately 520 nm. nih.gov The stability of this radical has made phenothiazines a cornerstone for studies in photoredox catalysis and the development of organic electronic materials. rsc.orgacs.org

Analytical Methodologies for the Investigation of 2,4,6,8 Tetramethyl 10h Phenothiazine

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and purification of 2,4,6,8-Tetramethyl-10H-phenothiazine from complex mixtures, enabling accurate quantification and isolation for further characterization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally sensitive compounds like phenothiazine (B1677639) derivatives. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for similar phenothiazine compounds can be adapted. For instance, a reverse-phase HPLC method using a C18 column is commonly employed for the separation of phenothiazines.

A typical HPLC setup would involve a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is often achieved using a UV-Vis detector, as the phenothiazine core exhibits strong absorbance in the UV region. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). In a study on phenothiazine derivatives, an LC-electrochemistry-MS method was developed, which involved the online electrochemical conversion of phenothiazines to their oxidized products for detection. uky.edu This approach allows for the investigation of electrochemical oxidation pathways. uky.edu

Table 1: Illustrative HPLC Parameters for Phenothiazine Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a general method and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While phenothiazine itself has been analyzed by GC, the applicability to this compound would depend on its thermal stability and volatility. The NIST Chemistry WebBook lists gas chromatography as a relevant technique for the parent compound, phenothiazine. nist.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet where it is vaporized and then separated on a capillary column. The separated components are then ionized and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For closely related phenothiazine derivatives, GC-MS has been used to characterize their structure. rsc.org

Table 2: General GC-MS Parameters for the Analysis of Phenothiazine Analogs

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Note: These parameters are illustrative and would need to be optimized for the specific compound.

Mass Spectrometry for Structural Elucidation and Purity

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

In a study on the synthesis of phenothiazine derivatives, a compound with a similar tetramethyl-substituted structure was characterized by HRMS. For example, a related compound, 1,2,3,4-Tetrahydro-6-methyl-phenothiazine, was analyzed, and its calculated mass was compared to the found mass to confirm its identity. rsc.org The mass spectrum of the parent 10H-phenothiazine is well-documented in the NIST database, showing a prominent molecular ion peak. nist.gov

Table 3: Mass Spectrometry Data for a Related Tetramethylphenothiazine Derivative

| Compound | Formula | Calculated m/z [M]+ | Found m/z [M]+ |

| 1,2,3,4-Tetramethyl-10H-phenothiazine (hypothetical) | C₁₆H₁₇NS | 255.1105 | - |

| Data for a related synthesized compound | C₁₇H₁₉NS | 269.1233 | 269.1232 |

Source: Adapted from supporting information on the synthesis of phenothiazine derivatives. rsc.org The data for the hypothetical compound is for illustrative purposes.

Electrochemical Analytical Methods

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties of this compound. These studies are crucial for applications in areas such as redox flow batteries and electrocatalysis. The electron-donating methyl groups are expected to influence the oxidation potential of the phenothiazine core.

Research on N-substituted phenothiazine derivatives has shown that these compounds undergo reversible one-electron oxidation to form stable radical cations. uky.edu The stability and potential of the second oxidation event to a dication are highly dependent on the substituents. For instance, a study on N-ethyl-3,7-dimethoxyphenothiazine demonstrated a reversible two-electron transfer process, which is a desirable characteristic for energy storage applications. uky.edu The electrochemical behavior of this compound would be expected to show similar reversible oxidation steps, with the potentials influenced by the four methyl groups.

Table 4: Representative Electrochemical Data for Phenothiazine Derivatives

| Compound | First Oxidation Potential (V vs. Fc/Fc+) | Second Oxidation Potential (V vs. Fc/Fc+) |

| N-ethylphenothiazine (EPT) | 0.289 | Irreversible |

| N-ethyl-3,7-dimethylphenothiazine (DMeEPT) | 0.174 | Quasi-reversible |

| N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) | 0.068 | 0.60 (Reversible) |

Source: Adapted from a study on phenothiazines for nonaqueous redox flow batteries. uky.edu

Spectroscopic Quantification and Analysis

Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are vital for the quantification and characterization of this compound. The phenothiazine scaffold has characteristic absorption bands in the UV-Vis region.

Studies on N-phosphorylated phenothiazine derivatives have shown absorption bands around 234 nm and 280 nm, attributed to π-π* and n-π* transitions, respectively. nih.gov The parent 10H-phenothiazine exhibits absorption maxima at approximately 252 nm and 316 nm. nih.gov The introduction of methyl groups on the aromatic rings of this compound is likely to cause a bathochromic (red) shift in these absorption bands. Some phenothiazine derivatives also exhibit phosphorescence, a property that can be utilized for specialized analytical applications. nih.gov

Table 5: Spectroscopic Data for Phenothiazine Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) |

| 10H-Phenothiazine | 252, 316 | - |

| N-phosphorylated phenothiazine derivative | 234, 280 | 434, 457 (Phosphorescence) |

Source: Adapted from a study on the spectroscopic characterization of phenothiazines. nih.gov

In situ and Operando Analytical Techniques in Material Science Applications

Other potential in situ and operando techniques that could be applied to materials incorporating this compound include in situ NMR and EPR spectroscopy to probe the electronic and structural changes during electrochemical processes. These advanced analytical methods provide critical insights into reaction mechanisms and degradation pathways, which are essential for the development of robust and efficient materials.

Future Directions and Emerging Research Avenues for 2,4,6,8 Tetramethyl 10h Phenothiazine Research

Exploration of Novel Synthetic Methodologies

The synthesis of phenothiazine (B1677639) derivatives has traditionally relied on established methods, but future research on 2,4,6,8-Tetramethyl-10H-phenothiazine will benefit from the exploration of more advanced and sustainable synthetic strategies. While classical methods like the Smiles rearrangement have been effective for creating the core phenothiazine structure, newer approaches are needed for improved efficiency, yield, and environmental friendliness. researchgate.netresearchgate.net

Future synthetic research should focus on:

Electrochemical Synthesis : A recently developed sustainable strategy involves the electrochemical generation of the phenothiazin-5-ium cation, a reactive intermediate, from phenothiazine. researchgate.net This method, conducted in a simple cell with a carbon anode and stainless steel cathode under mild, room-temperature conditions, offers high atom economy. researchgate.net Applying this technique to a tetramethylated precursor could provide a green and efficient route to novel derivatives.

Catalyst-Driven Reactions : Investigations into novel catalytic systems, potentially involving transition metals or organocatalysts, could facilitate the construction of the 2,4,6,8-tetramethylated phenothiazine core or its further functionalization with higher precision and under milder conditions than traditional methods.

Flow Chemistry : The use of continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity of this compound and its derivatives. This approach can also enhance the safety and scalability of the synthesis.

Design and Development of New Functional Materials